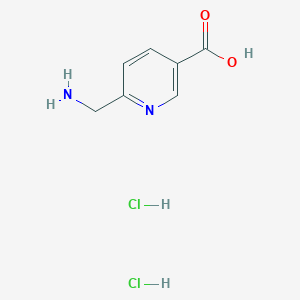

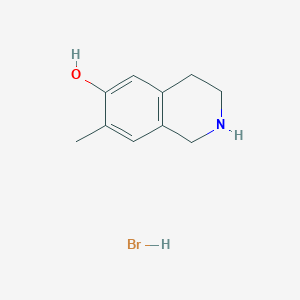

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

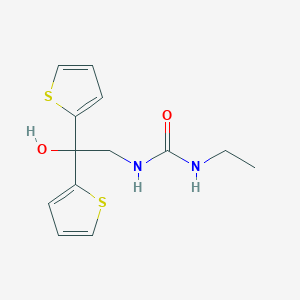

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the CAS Number: 41002-63-5 . It has a molecular weight of 244.13 . It is typically in the form of a powder .

Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a powder . It has a molecular weight of 244.13 .Scientific Research Applications

Neuroprotective and Neurotoxic Activities

- Neuroprotection and Parkinson's Disease : Research on tetrahydroisoquinoline derivatives, including 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its hydroxyl-substituted analogues, has indicated potential neuroprotective properties, with some derivatives showing promise for the treatment of Parkinson's disease. The hydroxyl-substituted derivatives, in particular, demonstrated reduced toxicity and enhanced neuroprotective activity, suggesting their potential utility in neurodegenerative disease management (Okuda, Kotake, & Ohta, 2003).

Pharmacological Effects

- Pharmacological Properties : A study on 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives highlighted their chemical and pharmacological properties. The presence of hydroxy groups at positions 6 and 7 was found to decrease toxicity, and the compounds exhibited a range of effects on blood pressure, pulse rate, and smooth muscle, among other pharmacological activities (Hjort, Debeer, Buck, & Randall, 1942).

Inhibitory Effects on Enzymes

- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Studies have identified tetrahydroisoquinoline derivatives as potent and selective inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. This inhibition suggests a potential therapeutic application in managing conditions related to epinephrine overproduction (Grunewald, Dahanukar, Teoh, & Criscione, 1999).

Synthesis and Structural Studies

- Synthetic Approaches : Research has also focused on the synthesis of tetrahydroisoquinoline derivatives, including studies on the reactions of isoquinoline series to produce novel compounds with potential biological activities. These synthetic routes offer pathways for developing new therapeutic agents based on the tetrahydroisoquinoline scaffold (Stanforth, 2000).

properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMBRBHPVHFRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)

![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)

![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)

![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)